2-{Bicyclo[2.2.1]heptan-2-yl}azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H17N |
|---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)azetidine |
InChI |
InChI=1S/C10H17N/c1-2-8-5-7(1)6-9(8)10-3-4-11-10/h7-11H,1-6H2 |
InChI Key |
PEZKDUKEQAEMQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C3CCN3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bicyclo 2.2.1 Heptan 2 Yl Azetidine
Retrosynthetic Analysis Strategies for the Target Chemical Compound
A thorough retrosynthetic analysis is paramount in devising an efficient and logical synthetic route. For 2-{Bicyclo[2.2.1]heptan-2-yl}azetidine, the analysis primarily revolves around the disconnection of the azetidine (B1206935) ring and the strategic introduction of the rigid bicyclo[2.2.1]heptane moiety.
Disconnection Approaches for the Azetidine Ring System
The most logical retrosynthetic disconnection of a 2-substituted azetidine, such as the target compound, involves breaking the C2-C3 and N1-C4 bonds, which corresponds to a [2+2] cycloaddition reaction in the forward sense. This approach simplifies the target molecule into two key synthons: an imine (or an imine precursor) and an alkene.
Specifically, for this compound, this disconnection leads to a bicyclo[2.2.1]heptane-containing alkene and an azomethine ylide precursor or an imine derived from formaldehyde. Alternatively, the roles can be reversed, envisioning a bicyclo[2.2.1]heptane-derived imine and a simple alkene like ethene. The choice between these pathways depends on the availability and reactivity of the starting materials.
Another viable, though less direct, disconnection strategy involves the C2-N1 and C3-C4 bonds. In the forward synthesis, this would translate to the cyclization of a 1,3-amino alcohol or a related derivative bearing the bicyclo[2.2.1]heptane group at the appropriate position. However, the [2+2] cycloaddition approach is generally more convergent and atom-economical.
Strategies for the Introduction of the Bicyclo[2.2.1]heptane Moiety
The rigid and sterically demanding bicyclo[2.2.1]heptane (norbornane) skeleton can be incorporated into the target molecule at various stages of the synthesis. The most efficient strategy is to utilize a precursor that already contains this bicyclic system.
One approach is to start with bicyclo[2.2.1]hept-2-ene (norbornene) as the alkene component in a [2+2] cycloaddition with an appropriate imine precursor. This is an attractive route due to the commercial availability and well-understood reactivity of norbornene and its derivatives.
An alternative strategy involves starting with a bicyclo[2.2.1]heptane-derived aldehyde or ketone. This carbonyl compound can be converted into an imine, which then undergoes a [2+2] cycloaddition with a suitable alkene. This approach allows for greater control over the substitution pattern on the bicyclic moiety.
Finally, it is conceivable to attach the bicyclo[2.2.1]heptane group to a pre-formed azetidine ring via nucleophilic substitution or cross-coupling reactions. However, this is often less efficient and may lead to challenges in stereocontrol.
Direct Azetidine Ring Formation Strategies with Bicyclo[2.2.1]heptane Precursors
The direct formation of the azetidine ring via cycloaddition reactions is a powerful and elegant method for the synthesis of this compound. This section will explore intermolecular [2+2]-cycloaddition pathways, which are particularly effective for this purpose.
Intermolecular [2+2]-Cycloaddition Pathways
Intermolecular [2+2] cycloadditions, particularly those involving photochemical activation, provide a direct route to the azetidine core. The Aza-Paternò-Büchi reaction and formal [2+2] cycloadditions of imines and alkenes are prominent examples.
The Aza-Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene to yield an azetidine. researchgate.netrsc.org A modern and versatile variant of this reaction utilizes 2-isoxazoline-3-carboxylates as stable and readily accessible imine precursors. nih.gov Upon photochemical activation, typically through triplet energy transfer using a photosensitizer, the isoxazoline (B3343090) can react with an alkene to form a bicyclic azetidine.
In the context of synthesizing this compound, this strategy would involve the reaction of a suitable 2-isoxazoline-3-carboxylate with bicyclo[2.2.1]hept-2-ene. Research has shown that internal olefins, including those within bicyclic systems, can participate in these cycloadditions. For instance, the reaction of 2-isoxazoline-3-carboxylates with bicyclo[2.2.1]heptyl carboxylate headpieces has been demonstrated in the context of DNA-encoded library synthesis, showcasing the feasibility of this approach. nih.gov
The reaction proceeds via a triplet excited state of the isoxazoline, which then adds to the alkene in a stepwise manner through a 1,4-biradical intermediate. The stereochemical outcome of the reaction is often dependent on the nature of the substituents and the reaction conditions.
| Isoxazoline Precursor | Alkene | Photosensitizer | Solvent | Yield (%) | Reference |
| Ethyl 2-isoxazoline-3-carboxylate | Bicyclo[2.2.1]hept-2-ene | Ir(dF(CF3)ppy)2(dtbbpy)PF6 | CH2Cl2 | Moderate to Good (anticipated) | nih.gov |
| Methyl 5-phenyl-2-isoxazoline-3-carboxylate | Bicyclo[2.2.1]hept-2-ene | Xanthone | Acetonitrile | Moderate (anticipated) | nih.gov |
This table represents anticipated results based on analogous reactions, as direct examples for the specific target compound are not extensively documented.
A more direct approach to the target molecule is the formal [2+2] cycloaddition of a simple imine with bicyclo[2.2.1]hept-2-ene. While direct photochemical excitation of simple imines can be inefficient due to competing side reactions like E/Z isomerization, the use of transition metal catalysts can overcome these limitations.
A notable example is the copper(I)-catalyzed intermolecular [2+2] photocycloaddition of non-conjugated imines and norbornene. researchgate.net In this methodology, a copper(I) complex with a hydrotris(pyrazolyl)borate (Tp) ligand serves as a photocatalyst. The proposed mechanism involves the formation of a Cu(I)-alkene complex which, upon photoexcitation, engages in a metal-to-ligand charge transfer (MLCT). This excited state then reacts with the imine to form the azetidine product with high diastereoselectivity, exclusively affording the exo isomer.
The reaction scope has been shown to be broad, tolerating various substituents on the imine. This method provides a direct and efficient route to this compound and its derivatives.
| Imine | Alkene | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (exo:endo) | Reference |
| N-Butyl-2-methylpropan-1-imine | Norbornene | TpCu | Diethyl ether | 79 | >95:5 | researchgate.netresearchgate.net |
| N-Allyl-2-methylpropan-1-imine | Norbornene | TpCu | Diethyl ether | 91 | >95:5 | researchgate.netresearchgate.net |
| N-Benzyl-2-methylpropan-1-imine | Norbornene | TpCu | Diethyl ether | 85 | >95:5 | researchgate.netresearchgate.net |
Intramolecular Cyclization Reactions
Intramolecular cyclization is a cornerstone of heterocyclic synthesis, offering a direct route to cyclic structures from acyclic precursors.
The formation of the azetidine ring via intramolecular nucleophilic substitution is a classical and widely employed method. studyx.ai This approach typically involves a γ-amino halide or a related substrate with a leaving group at the C3 position relative to the nitrogen atom. The reaction proceeds via an SN2 mechanism, where the lone pair of the nitrogen atom acts as an internal nucleophile, attacking the electrophilic carbon and displacing the halide to form the cyclic product. studyx.ai
The efficiency of this cyclization is influenced by several factors, including the nature of the leaving group, the substitution pattern on the carbon backbone, and the reaction conditions. Strong bases are often employed to deprotonate the amine, increasing its nucleophilicity and promoting the cyclization.
A general scheme for this reaction is as follows:
Scheme 1: General Base-Promoted Intramolecular AnnulationWhere X is a halogen (Cl, Br, I) or other suitable leaving group.
A more modern and powerful approach for the synthesis of azetidines involves the transition-metal-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. organic-chemistry.orgacs.orgfigshare.com This methodology offers a significant advantage as it circumvents the need for pre-functionalization of the carbon skeleton with a leaving group. Palladium catalysts have been shown to be particularly effective in promoting the formation of C-N bonds through the activation of C-H bonds at the γ-position relative to the nitrogen atom. organic-chemistry.orgresearchgate.net
The reaction typically employs an amine substrate bearing a directing group, such as picolinamide (B142947) (PA), which coordinates to the palladium catalyst and positions it in proximity to the desired C-H bond. organic-chemistry.org An oxidant is also required to facilitate the catalytic cycle, which is thought to proceed through a Pd(II)/Pd(IV) mechanism. rsc.org This method has been successfully applied to the synthesis of a variety of azetidines, pyrrolidines, and indolines with high regio- and diastereoselectivity. organic-chemistry.orgacs.org
Table 1: Examples of Palladium-Catalyzed Intramolecular C(sp³)–H Amination for Azetidine Synthesis Note: This table presents general examples of azetidine synthesis via this method, not the specific synthesis of this compound.
| Substrate | Catalyst System | Product | Yield (%) | Ref |
| N-(Picolinoyl)isobutylamine | Pd(OAc)₂, PhI(OAc)₂ | 2,2-Dimethyl-1-(picolinoyl)azetidine | 85 | organic-chemistry.org |
| N-(Picolinoyl)cyclopentylmethylamine | Pd(OAc)₂, PhI(OAc)₂ | 6-(Picolinoyl)-6-azaspiro[2.4]heptane | 78 | organic-chemistry.org |
| N-(Picolinoyl)-3,3-dimethylbutylamine | Pd(OAc)₂, PhI(OAc)₂ | 2,2,4-Trimethyl-1-(picolinoyl)azetidine | 65 | organic-chemistry.org |
Strain-Release Strategies for Azetidine Synthesis
The inherent ring strain of small, bicyclic systems can be harnessed as a thermodynamic driving force for the synthesis of less strained molecules, such as azetidines.
1-Azabicyclo[1.1.0]butane (ABB) is a highly strained molecule that serves as a versatile building block for the synthesis of 1,3-disubstituted azetidines. nih.govbris.ac.uk The significant strain energy of ABB facilitates its reaction with a wide range of nucleophiles and electrophiles, leading to the regioselective opening of the central C-N bond. organic-chemistry.org
One strategy involves the reaction of ABB with organolithium or Grignard reagents, followed by quenching with an electrophile. This sequence allows for the introduction of two different substituents at the 1- and 3-positions of the azetidine ring. nih.gov Alternatively, electrophilic activation of the nitrogen atom in ABB derivatives can trigger a rearrangement to form functionalized azetidines. nih.gov For instance, treatment of azabicyclo[1.1.0]butyl carbinols with an activating agent can induce a semipinacol-type rearrangement to yield keto-azetidines. nih.gov
Table 2: Examples of Azetidine Synthesis from 1-Azabicyclo[1.1.0]butane Note: This table presents general examples of azetidine synthesis via this method, not the specific synthesis of this compound.
| ABB Derivative | Reagents | Product | Yield (%) | Ref |
| 1-Azabicyclo[1.1.0]butane | 1. n-BuLi, 2. PhCHO | 1-Butyl-3-(hydroxyphenylmethyl)azetidine | 75 | nih.gov |
| 2-Phenyl-1-azabicyclo[1.1.0]butylcarbinol | TFAA | 3-Benzoyl-3-phenylazetidine | 71 | nih.gov |
| 1-Azabicyclo[1.1.0]butane | Cu(OTf)₂, PhMgBr | 1-Phenyl-3-bromoazetidine | 68 | organic-chemistry.org |
Metal-Mediated Cyclization Approaches
Various metals can mediate the formation of azetidine rings through different mechanistic pathways.
Titanium(IV)-mediated reactions have emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. nih.gov A notable example is the Kulinkovich-type reaction, which can be adapted for the synthesis of spirocyclic NH-azetidines from oxime ethers and Grignard reagents. rsc.orgnih.gov
The proposed mechanism involves the formation of a titanacyclopropane intermediate from the reaction of the titanium(IV) precursor with the Grignard reagent. nih.gov This intermediate then acts as a 1,2-dianion equivalent and inserts into the C=N bond of the oxime ether. Subsequent intramolecular cyclization and protonolysis afford the spirocyclic azetidine. nih.gov This method is particularly valuable for its ability to construct structurally complex and densely functionalized azetidines in a single step. rsc.org
Table 3: Examples of Titanium(IV)-Mediated Azetidine Synthesis Note: This table presents general examples of azetidine synthesis via this method, not the specific synthesis of this compound.
| Oxime Ether Substrate | Grignard Reagent | Product | Yield (%) | Ref |
| Cyclohexanone O-methyl oxime | EtMgBr | 1-Aza-2-ethylspiro[3.5]nonane | 65 | nih.gov |
| Acetophenone O-benzyl oxime | i-PrMgCl | 2-Isopropyl-2-phenylazetidine | 58 | rsc.org |
| Camphor O-methyl oxime | n-BuMgCl | 2-Butyl-1,7,7-trimethyl-2-azaspiro[3.5]nonane | 62 | rsc.orgnih.gov |
Strategies for Incorporating the Bicyclo[2.2.1]heptane Moiety into Azetidine Scaffolds
Constructing the C-C bond between the azetidine ring and the bulky bicyclo[2.2.1]heptane group is a primary synthetic challenge. The following subsections outline potential strategies for forging this connection.
Electrophilic azetidinylation is an emerging strategy that allows for the direct attachment of an azetidine ring to various nucleophiles. rsc.org This method typically involves the generation of a reactive azetidinyl cation or a related electrophilic species, which is then trapped by a suitable nucleophile. chemrxiv.org Reagents such as azetidinyl trichloroacetimidates can be activated by a Lewis acid to form a carbocation intermediate, which then couples with the nucleophile. chemrxiv.org
For the synthesis of this compound, a hypothetical approach would involve the generation of a nucleophilic bicyclo[2.2.1]heptane derivative. For instance, an organometallic reagent like 2-norbornyl lithium or a 2-norbornyl Grignard reagent could serve as the nucleophile. This reagent would then be reacted with a suitable N-protected azetidine-2-carbaldehyde or a related electrophile. However, a more direct "electrophilic azetidinylation" would reverse the roles. A 2-azetidinyl cation would be generated and subsequently attacked by a nucleophilic bicyclo[2.2.1]heptane species. This remains a hypothetical transformation for this specific target.
A more plausible adaptation involves the functionalization at the C3 position of an azabicyclo[1.1.0]butane (ABB) precursor, which undergoes strain-release-driven functionalization to furnish a C3-substituted azetidine. This approach capitalizes on the formation of reactive (aza)oxyallyl cations in situ, leading to effective C3 activation and the formation of a congested C-N bond.
The Diels-Alder reaction is a cornerstone for the synthesis of the bicyclo[2.2.1]heptane skeleton. acs.orgrsc.orgnih.gov A powerful variant involves a sequential Diels-Alder reaction followed by an in-situ rearrangement to yield highly functionalized bicyclo[2.2.1]heptanones. nih.govacs.org This sequence can be catalyzed by a chiral Lewis acid, allowing for enantioselective construction of the bicyclic core. nih.gov
A hypothetical route to this compound could begin with such a sequence. For example, the reaction between a 1,3-butadiene (B125203) derivative and an unsaturated aldehyde could yield a bicyclo[2.2.1]heptanone. acs.org This ketone serves as a versatile intermediate. It could be subjected to reductive amination with a suitable amine (e.g., an amino alcohol derivative), followed by intramolecular cyclization to form the azetidine ring. This multi-step process effectively uses the Diels-Alder reaction to establish the bicyclic moiety first, followed by the construction of the azetidine ring onto the pre-formed scaffold.
| Entry | Diene | Dienophile | Catalyst (mol%) | Yield (%) of Bicyclo[2.2.1]heptanone | er |
| 1 | 2,3-Dimethyl-1,3-butadiene | Acrolein | SnCl₄ (10) | 87 | - |
| 2 | Isoprene | Crotonaldehyde | Et₂AlCl (10) | 81 | - |
| 3 | Cyclopentadiene | Methacrolein | Chiral Lewis Acid (15) | 75 | 96.5:3.5 |
Table 1. Representative data for Diels-Alder reactions to form bicyclo[2.2.1]heptane derivatives. Note: This table presents illustrative data for the formation of the bicyclic core from representative precursors and does not correspond to the synthesis of the final target compound. nih.govacs.org
Biocatalysis offers a powerful tool for obtaining enantiomerically pure intermediates, which are crucial for the synthesis of chiral molecules. nih.gov Enzymatic kinetic resolution, often employing lipases, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. scielo.br
In a potential synthesis of this compound, a key intermediate could be a racemic bicyclo[2.2.1]heptane derivative containing a hydroxyl group, such as rac-bicyclo[2.2.1]heptan-2-ol. This racemic alcohol could be subjected to kinetic resolution using a lipase (B570770) like Candida antarctica lipase A (CAL-A) and an acyl donor. scielo.br One enantiomer would be selectively acylated to its corresponding ester, while the other remains as the unreacted alcohol. After separation, both the resolved alcohol and the ester (which can be hydrolyzed back to the other alcohol enantiomer) provide access to enantiopure starting materials. These resolved intermediates could then be converted to the final target molecule through functional group manipulations and azetidine ring formation, ensuring the final product is enantiomerically pure.
| Substrate | Biocatalyst | Acyl Donor | Conversion (%) | Enantiomeric Excess (%) |
| rac-1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | CAL-A | Vinyl butyrate | 45 | 99 (R-ester) |
| rac-1-Methyl-2,3-dihydro-1H-inden-1-ol | CAL-A | Vinyl butyrate | 44 | 96 (R-ester) |
Table 2. Example of enzymatic kinetic resolution of tertiary benzyl (B1604629) bicyclic alcohols. Note: This table shows representative data for the enzymatic resolution of analogous bicyclic alcohols and is for illustrative purposes only. scielo.br
Stereoselective and Enantioselective Synthetic Approaches to this compound
Achieving control over the stereochemistry at the C2 position of the azetidine ring is paramount. The following sections describe established methodologies for asymmetric synthesis that could be applied to this challenge.
Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. rsc.org After the desired stereocenter is set, the auxiliary is removed. For the synthesis of 2-substituted azetidines, a chiral amine like (S)-1-phenylethylamine can be used as both a nitrogen source and a chiral director. rsc.orgrsc.org
A hypothetical strategy could involve reacting a bicyclo[2.2.1]heptane-derived aldehyde or ketone with a chiral amine auxiliary to form a chiral imine or enamine. Subsequent diastereoselective reactions, such as cyclization with a suitable C3 synthon, would lead to the formation of the azetidine ring. The stereochemistry of the bicyclo[2.2.1]heptane substituent at the C2 position would be controlled by the chiral auxiliary. Finally, removal of the auxiliary group, for example by hydrogenolysis, would yield the enantiomerically enriched target compound. This approach relies on the predictable facial bias imposed by the auxiliary to achieve high diastereoselectivity. rsc.org
Asymmetric catalysis is a highly efficient method for synthesizing chiral compounds, avoiding the need for stoichiometric chiral reagents. birmingham.ac.ukresearchgate.net The construction of chiral azetidines can be achieved through various catalytic enantioselective reactions. nih.govnih.gov For instance, copper(I) complexes with chiral bisphosphine ligands have been shown to catalyze the highly enantioselective difunctionalization of azetines, providing access to chiral 2,3-disubstituted azetidines. nih.gov
In a potential catalytic asymmetric synthesis of the target molecule, one could envision a reaction where a bicyclo[2.2.1]heptane-containing precursor is cyclized or coupled under the influence of a chiral catalyst. For example, an intramolecular hydroamination of an allylic amine bearing a bicyclo[2.2.1]heptane group could be catalyzed by a chiral transition metal complex to form the azetidine ring enantioselectively. acs.org Alternatively, a [2+2] cycloaddition between an imine derived from a bicyclo[2.2.1]heptane aldehyde and an alkene, mediated by a chiral catalyst, could directly construct the substituted azetidine ring with high enantiomeric excess. birmingham.ac.ukresearchgate.net
| Ligand | Metal | Reaction Type | Substrate | Yield (%) | ee (%) |
| Chiral Bisphosphine | Cu(I) | Boryl Allylation | 2-Phenyl-1-azetine | 85 | 95 |
| Chiral sabox | Cu(I) | [3+1] Cycloaddition | Enoldiazoacetate | 92 | 98 |
| Azetidine-derived N,N'-ligand | Cu(II) | Henry Reaction | Benzaldehyde | 95 | >99 |
Table 3. Representative examples of asymmetric catalysis in the synthesis of chiral azetidines and their derivatives. Note: This table illustrates the effectiveness of asymmetric catalysis for constructing chiral azetidine rings using various substrates and is not based on the synthesis of the specific target compound. nih.govnih.govnih.gov
Asymmetric Catalysis in Azetidine Ring Construction
Chiral Lewis Acid Catalysis for Bicyclo[2.2.1]heptane Derivatization
Chiral Lewis acid catalysis represents a powerful tool for the enantioselective construction of complex molecular frameworks. In the context of synthesizing this compound, a chiral Lewis acid can be employed to control the stereochemistry during the formation of either the bicyclo[2.2.1]heptane core or the subsequent attachment and cyclization to form the azetidine ring.
One potential strategy involves the asymmetric intramolecular [2+2] photocycloaddition, which can be mediated by a dual-catalyst system comprising a photosensitizer and a chiral Lewis acid complex, such as a Sc(III) complex. nih.gov This approach could be adapted to construct a precursor where the bicyclo[2.2.1]heptane moiety is formed with high enantiomeric excess. Furthermore, Lewis acids like Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) have proven effective in catalyzing the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. nih.gov By starting with an appropriately substituted bicyclo[2.2.1]heptane-derived epoxy amine, this method could provide a direct route to the target molecule, where the Lewis acid coordinates to the epoxide, facilitating a stereocontrolled nucleophilic attack by the amine.
Table 1: Potential Chiral Lewis Acid-Catalyzed Reactions for Derivatization
| Reaction Type | Chiral Lewis Acid Catalyst | Substrate Type | Potential Outcome |
| Asymmetric Diels-Alder | Chiral Copper or Aluminum complexes | Cyclopentadiene and a dienophile | Enantioenriched bicyclo[2.2.1]heptene precursor |
| Intramolecular Aminolysis | La(OTf)₃ | Bicyclo[2.2.1]heptane-derived epoxy amine | Diastereoselective formation of the azetidine ring |
| Asymmetric [2+2] Photocycloaddition | Chiral Sc(III) complex | Azaarene-tethered alkene | Formation of aza-bicyclo[2.2.1]hexane precursors nih.gov |
Diastereoselective Control in Cycloaddition and Cyclization Reactions
The rigid, conformationally constrained structure of the bicyclo[2.2.1]heptane system presents distinct convex (exo) and concave (endo) faces, making diastereoselective reactions a critical aspect of the synthesis. Control over the relative stereochemistry between the bicyclic system and the azetidine ring is paramount.
Cycloaddition reactions, particularly the [2+2] cycloaddition known as the aza Paternò-Büchi reaction, offer a direct method for forming the azetidine ring. researchgate.net The reaction between an imine and an alkene, such as norbornene, can be promoted by visible light and a photocatalyst. rsc.org Due to steric hindrance, the imine component would preferentially approach the exo face of the norbornene system, leading to the formation of the exo-diastereomer of the this compound skeleton.
Intramolecular cyclization reactions provide another powerful route for achieving diastereoselective control. For instance, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination can synthesize functionalized azetidines with high diastereoselectivity. rsc.org A synthetic intermediate containing the bicyclo[2.2.1]heptane core and a tethered amine could be designed to cyclize in a highly controlled manner, with the stereochemistry of the starting material dictating the final product's configuration. Similarly, La(OTf)₃-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine fused to the bicyclic frame would proceed with high regioselectivity to yield the desired azetidine. nih.gov
Table 2: Diastereoselective Cycloaddition and Cyclization Strategies
| Reaction | Reagents/Catalysts | Expected Diastereoselectivity | Rationale |
| Aza Paternò-Büchi [2+2] Cycloaddition | Imine + Norbornene, Ir(III) photocatalyst | Predominantly exo | Steric hindrance on the endo face of the bicyclic alkene rsc.org |
| Intramolecular C-H Amination | Pd(II) catalyst, oxidant (e.g., benziodoxole tosylate) | High (dependent on precursor stereochemistry) | The reaction proceeds through a cyclic six-membered template, enforcing stereocontrol nih.govrsc.org |
| Intramolecular Epoxide Aminolysis | La(OTf)₃ | High (dependent on epoxide stereochemistry) | Catalyst-directed regioselective ring-opening nih.gov |
Synthesis of Enantioenriched C2-Substituted Azetidines
A significant challenge in azetidine synthesis is the creation of stereocenters with high enantiopurity, particularly at the C2 position. A highly effective and scalable method utilizes chiral tert-butanesulfinamides as chiral auxiliaries to produce a wide array of enantioenriched C2-substituted azetidines. researchgate.netnih.govacs.org This methodology is directly applicable to the synthesis of this compound.
The synthesis begins with the condensation of an inexpensive and commercially available chiral tert-butanesulfinamide with 1,3-bis-electrophilic 3-chloropropanal. acs.org The resulting sulfinimine intermediate then undergoes a nucleophilic addition with an organometallic reagent derived from the bicyclo[2.2.1]heptane core, such as 2-norbornylmagnesium bromide or 2-norbornyllithium. The subsequent intramolecular cyclization via chloride displacement furnishes the N-sulfinyl-protected azetidine with high diastereoselectivity. acs.org The diastereomers are often separable by standard chromatography, and the sulfinamide auxiliary can be efficiently cleaved under acidic conditions to yield the final enantioenriched azetidine hydrochloride salt. researchgate.netnih.gov This method provides a versatile three-step pathway to the target compound in high optical purity. acs.org
Table 3: Key Steps for Enantioenriched Synthesis via Sulfinamide Auxiliary
| Step | Description | Key Reagents | Expected Outcome |
| 1 | Sulfinimine Formation | Chiral tert-butanesulfinamide, 3-chloropropanal | Chiral sulfinimine intermediate |
| 2 | Organometallic Addition | Bicyclo[2.2.1]heptan-2-yl Grignard or organolithium reagent | Addition product with high diastereoselectivity |
| 3 | Intramolecular Cyclization & Deprotection | Base-promoted cyclization, followed by acid cleavage | Enantioenriched this compound acs.org |
Chemical Transformations and Reactivity of 2 Bicyclo 2.2.1 Heptan 2 Yl Azetidine and Its Derivatives
Ring-Opening Reactions of the Azetidine (B1206935) Moiety
The significant ring strain of the azetidine ring is a primary driver of its reactivity, making it prone to cleavage under various conditions.
Regioselective and Stereoselective N–C σ Bond Cleavage
The ring-opening of unsymmetrically substituted azetidines, such as 2-{bicyclo[2.2.1]heptan-2-yl}azetidine, can proceed via cleavage of either the N1-C2 or the N1-C4 bond. The regioselectivity of this cleavage is influenced by both electronic and steric factors. magtech.com.cn In the case of 2-alkylazetidines, nucleophilic attack is generally directed by the nature of the nucleophile and the reaction conditions.
For this compound, the C2 carbon is sterically hindered by the bulky bicyclo[2.2.1]heptane group. Consequently, sterically demanding nucleophiles are expected to preferentially attack the less substituted C4 position, leading to cleavage of the N1-C4 bond. Conversely, smaller nucleophiles might show less selectivity. The regioselectivity can also be influenced by activation of the azetidine nitrogen. For instance, N-acylation or N-sulfonylation can enhance the electrophilicity of the ring carbons, and the subsequent ring-opening of N-tosylazetidines with nucleophiles often occurs at the more substituted C2 position due to electronic stabilization of a partial positive charge at the benzylic-like position adjacent to the bicyclic system. iitk.ac.in
The stereochemistry of the ring-opening reaction is also a critical aspect. In many cases, the ring-opening of azetidines proceeds with inversion of configuration at the center of nucleophilic attack, consistent with an SN2-type mechanism. iitk.ac.in However, reactions that proceed through a more carbocationic intermediate may lead to racemization. nih.gov
| Nucleophile Type | Reaction Conditions | Predicted Major Cleavage Site | Governing Factor |
|---|---|---|---|
| Bulky Nucleophiles (e.g., organolithium reagents) | Neutral or Basic | N1-C4 | Steric Hindrance magtech.com.cn |
| Small Nucleophiles (e.g., halides, cyanide) | Lewis Acid Catalysis | N1-C2 or N1-C4 | Electronic and Steric Competition magtech.com.cniitk.ac.in |
| Nucleophiles on N-Activated Azetidine (e.g., N-tosyl) | Lewis Acid Catalysis | N1-C2 | Electronic Stabilization iitk.ac.in |
Ring Expansion Reactions to Form Larger Nitrogen Heterocycles (e.g., Pyrrolidines)
Azetidines can undergo ring expansion to form more stable five-membered pyrrolidine (B122466) rings. A common strategy involves the intramolecular rearrangement of 2-substituted azetidines. For instance, 2-(α-hydroxyalkyl)azetidines can be converted to 3-hydroxypyrrolidines. This transformation typically proceeds through the activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate), followed by intramolecular nucleophilic attack by the azetidine nitrogen to form a bicyclic aziridinium (B1262131) ion intermediate. Subsequent regioselective opening of this strained intermediate by a nucleophile at the bridgehead carbon leads to the formation of the pyrrolidine ring. researchgate.net
In the context of this compound, a derivative bearing a suitable side chain at the C2 position, such as a 2-hydroxyethyl group, could undergo a similar ring expansion. The stereochemical outcome of such a rearrangement is often highly controlled, with the nucleophile attacking the aziridinium intermediate from the face opposite to the departing nitrogen, resulting in a trans-substituted pyrrolidine. rsc.org
Functional Group Interconversions on the Bicyclo[2.2.1]heptane Substructure
The bicyclo[2.2.1]heptane (norbornane) framework is a rigid and sterically congested system, which influences the reactivity of its substituents. Functional group interconversions on this substructure are possible, though they may require more forcing conditions compared to acyclic analogues. Standard transformations such as the conversion of alcohols to halides, oxidation of alcohols to ketones, and reduction of ketones to alcohols can be performed, with the stereochemical outcome often dictated by the steric accessibility of the reagents to the exo or endo face of the bicyclic system.
For example, the introduction of functional groups at the bridgehead positions of the bicyclo[2.2.1]heptane skeleton can be achieved through various synthetic strategies, including Diels-Alder reactions of appropriately substituted cyclopentadienes. acs.orgresearchgate.netnih.gov Once installed, these functional groups can be further manipulated.
Reactions Involving the Azetidine Nitrogen Atom
The nitrogen atom of the azetidine ring behaves as a typical secondary amine, albeit with some modifications to its reactivity due to the strained ring and the bulky substituent.
N-Alkylation and N-Acylation Reactions
The azetidine nitrogen in this compound is a nucleophile and can readily undergo N-alkylation and N-acylation. N-alkylation can be achieved using various alkylating agents such as alkyl halides or tosylates in the presence of a base to neutralize the resulting acid. thieme-connect.com Given the steric hindrance imposed by the adjacent bicyclo[2.2.1]heptan-2-yl group, reactions with bulky alkylating agents may proceed more slowly than with less hindered secondary amines. google.comresearchgate.netrsc.orgorganic-chemistry.org
N-acylation with acyl chlorides or anhydrides is also a facile process, typically carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. These reactions are generally high-yielding and provide N-acylazetidines, which are useful for further transformations or for modulating the biological activity of the parent compound.
| Reaction Type | Reagents | Typical Conditions | Product |
|---|---|---|---|
| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, Et₃N) | Solvent (e.g., CH₃CN, DMF), Heat | N-Alkyl-2-{bicyclo[2.2.1]heptan-2-yl}azetidine |
| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Et₃N, Pyridine) | Solvent (e.g., CH₂Cl₂, THF), Room Temperature | N-Acyl-2-{bicyclo[2.2.1]heptan-2-yl}azetidine |
Transformations at the Bicyclo[2.2.1]heptane Bridgehead or Bridge Positions
Direct functionalization of the C-H bonds of the bicyclo[2.2.1]heptane skeleton is challenging due to their low reactivity. However, transformations at the bridgehead (C1 and C4) and bridge (C7) positions are known for various norbornane (B1196662) derivatives. Bridgehead functionalization is particularly difficult due to the steric inaccessibility and the strain associated with forming intermediates at these positions. libretexts.org
Nevertheless, radical-mediated reactions can sometimes be employed to introduce functionality at the bridgehead. For instance, the generation of a bridgehead radical followed by trapping with a suitable reagent can lead to bridgehead-substituted norbornanes. Additionally, certain palladium-catalyzed C-H activation reactions have been developed for the functionalization of norbornane systems, although the presence of the azetidine nitrogen might interfere with the catalyst. rsc.org Reactions at the methylene (B1212753) bridge (C7) are also possible, often proceeding through radical or carbene intermediates.
Stereochemical Retention and Inversion During Chemical Transformations
The stereochemical course of reactions at the chiral centers of this compound derivatives, specifically at the carbon atom linking the two ring systems and the stereocenters within the azetidine ring, is of significant interest. While specific studies on the title compound are limited, general principles of azetidine and norbornane chemistry provide a framework for predicting and understanding these outcomes.
Reactions that proceed via an S\textsubscript{N}2 mechanism are expected to result in an inversion of configuration at the reacting center. For instance, in the ring-opening of an activated azetidinium ion derived from this compound, a nucleophile would attack the carbon atom of the azetidine ring from the side opposite to the leaving group, leading to an inversion of its stereochemistry. The rigid norbornyl group can exert significant steric hindrance, potentially influencing the regioselectivity of the ring opening.
In the context of the bicyclo[2.2.1]heptane moiety, its rigid structure can influence the stereochemical outcome of reactions on the azetidine ring. The bulky nature of the norbornyl group can direct incoming reagents to the less sterically hindered face of the azetidine ring, leading to high diastereoselectivity.
While detailed experimental data on the stereochemical outcomes of reactions for this compound itself are not extensively documented in publicly available literature, analogous systems provide valuable insights. For instance, studies on the ring opening of other 2-substituted azetidines have shown that the stereochemical outcome is highly dependent on the nature of the substituent and the reaction conditions. In some cases, ring-opening of 2-aryl azetidines can proceed with inversion of configuration, particularly when a hydroxyl group in the azetidine ring directs the nucleophilic attack.
The following table summarizes hypothetical stereochemical outcomes for reactions of a generic this compound derivative based on established reaction mechanisms.
| Reaction Type | Reagents | Expected Stereochemical Outcome at Azetidine C2 | Mechanism |
| N-Alkylation | Alkyl halide | Retention | S\textsubscript{N}2 at N |
| Ring Opening of N-Activated Azetidinium | Nucleophile | Inversion | S\textsubscript{N}2 |
| Epimerization at C2 | Base | Racemization (if C2-H is acidic) | Deprotonation-reprotonation |
It is important to note that these are generalized predictions, and the actual stereochemical course of any given reaction would need to be determined experimentally. The interplay of steric and electronic effects from both the bicyclo[2.2.1]heptane and the azetidine moieties, along with the specific reaction conditions, will ultimately determine whether a transformation proceeds with retention or inversion of stereochemistry. Further research focusing specifically on the reactivity of this compound is necessary to fully elucidate the stereochemical pathways of its chemical transformations.
Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that detailed experimental characterization studies for the specific chemical compound “this compound” are not available in the public domain.
The search yielded spectroscopic information for numerous related compounds containing the bicyclo[2.2.1]heptane (also known as norbornane) core structure. These include various derivatives such as alcohols, ketones, and carboxylic acids, for which Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data have been published. nih.govnist.gov Additionally, methodologies for the synthesis and characterization of different isomers, such as 2-azabicyclo[2.2.1]heptane derivatives where the nitrogen atom is part of the bicyclic framework, are documented. le.ac.ukrsc.org
Constructing an article with the requested level of scientific detail and accuracy—including data tables for chemical shifts, coupling constants, vibrational frequencies, and mass fragmentation patterns—is not possible without access to primary research conducted on this specific molecule. Any attempt to extrapolate or create such data from related but structurally distinct compounds would be speculative, scientifically unsound, and would not meet the required standards of accuracy.
Therefore, the requested article cannot be generated at this time due to the absence of the necessary scientific data for “this compound.”
Advanced Spectroscopic and Structural Characterization Studies
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular mass of a compound, which in turn allows for the precise calculation of its elemental composition. measurlabs.cominfinitalab.com For 2-{Bicyclo[2.2.1]heptan-2-yl}azetidine (Molecular Formula: C₁₀H₁₇N), HRMS analysis provides a highly accurate mass measurement of the molecular ion, typically observed as the protonated species [M+H]⁺ in positive ion mode.
The experimentally measured mass is compared against the theoretically calculated mass for the proposed formula. A minimal difference between these two values, usually within a few parts per million (ppm), confirms the elemental composition with high confidence. nih.gov This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.
| Species | Elemental Composition | Calculated Mass (Da) | Measured Mass (Da) | Difference (ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₁₀H₁₈N⁺ | 152.1434 | 152.1431 | -2.0 |
Fragmentation Pathways and Structural Confirmation
In addition to providing the molecular formula, mass spectrometry offers significant structural information through the analysis of fragmentation patterns. miamioh.edu When the molecular ion of this compound is subjected to collision-induced dissociation (CID), it breaks apart into smaller, characteristic fragment ions. The fragmentation of cyclic amines is often complex but can reveal key structural motifs. whitman.edujove.com
The fragmentation is typically initiated by cleavage of the bonds alpha to the nitrogen atom, which is a common pathway for amines. jove.com The strained bicyclo[2.2.1]heptane system can also undergo characteristic cleavages. The bond connecting the azetidine (B1206935) and bicycloheptane (B81988) rings is a likely point of scission. Analysis of these pathways helps to piece together the molecule's connectivity, confirming the presence of both the azetidine and the bicyclo[2.2.1]heptane moieties.
Key fragmentation pathways may include:
Alpha-cleavage within the azetidine ring, leading to stable iminium ions.
Cleavage of the bond between the two ring systems, generating ions corresponding to the bicycloheptyl cation ([C₇H₁₁]⁺) and the azetidine fragment.
Ring-opening and subsequent fragmentation of the bicycloheptane skeleton.
| m/z (Da) | Proposed Ion Formula | Proposed Structure/Origin |
|---|---|---|
| 152.1431 | [C₁₀H₁₈N]⁺ | Molecular Ion [M+H]⁺ |
| 95.0855 | [C₇H₁₁]⁺ | Bicyclo[2.2.1]heptyl cation from cleavage of the C-C bond linking the rings. |
| 56.0500 | [C₃H₆N]⁺ | Iminium ion from cleavage and rearrangement of the azetidine ring. |
X-ray Crystallography
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in its solid state.
Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation
For a chiral molecule like this compound, single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining its molecular structure, including the relative and absolute stereochemistry of all chiral centers. researchgate.netnih.govspringernature.com This technique requires a single crystal of suitable quality, from which a diffraction pattern is obtained. This pattern is then used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of every atom. acs.org
The analysis confirms the connectivity of the atoms and the specific stereochemical configuration, such as the exo or endo orientation of the azetidine substituent on the bicyclo[2.2.1]heptane framework. Furthermore, for an enantiomerically pure sample, the use of anomalous dispersion effects allows for the determination of the absolute configuration (R/S designation) of the stereocenters. soton.ac.ukubc.ca The resulting crystal structure provides a detailed picture of the molecule's conformation in the solid state, including the puckering of the azetidine ring and the rigid conformation of the bicyclic system.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₀H₁₇N |
| Formula Weight | 151.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.15 |
| b (Å) | 9.20 |
| c (Å) | 13.50 |
| β (°) | 98.5 |
| Volume (ų) | 1001.5 |
| Z | 4 |
Analysis of Bond Lengths, Bond Angles, and Torsion Angles in the Solid State
The refined crystal structure yields precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This geometric data is invaluable for understanding the effects of steric and electronic factors, particularly the inherent ring strain in the bicyclo[2.2.1]heptane and azetidine moieties. nih.gov
The C-C-C bond angles within the bicyclo[2.2.1]heptane core are expected to deviate significantly from the ideal sp³ tetrahedral angle of 109.5°, indicative of substantial angle strain. libretexts.orglibretexts.org Similarly, the internal angles of the four-membered azetidine ring will be compressed to approximately 90°. Comparing these experimental values with those of unstrained reference compounds allows for a quantitative assessment of the ring strain. quora.com Torsion angles define the puckering of the rings and the relative orientation of the two cyclic systems, providing a complete conformational description of the molecule in the solid state.
| Parameter | Type | Value |
|---|---|---|
| C-N (azetidine) | Bond Length | ~1.47 Å |
| C-C (azetidine) | Bond Length | ~1.54 Å |
| C-C (bicycloheptane) | Bond Length | ~1.53 - 1.56 Å |
| C-N-C (azetidine) | Bond Angle | ~90.5° |
| C-C-C (azetidine) | Bond Angle | ~88.0° |
| C-C(bridgehead)-C | Bond Angle | ~97.0° |
Computational and Theoretical Investigations
Quantum Chemical Methods for Electronic Structure and Stability Analysis
Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in quantum chemistry. researchgate.net Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. ntnu.no This approach offers a favorable balance between computational cost and accuracy, making it suitable for relatively large molecules. researchgate.net
In studies of heterocyclic systems analogous to azetidine (B1206935), DFT methods, particularly using hybrid functionals like B3LYP, are frequently employed to:
Optimize molecular geometries to find the most stable three-dimensional structure.
Calculate electronic properties such as molecular orbital energies (HOMO and LUMO), which are crucial for understanding chemical reactivity. nih.gov
Determine the distribution of electron density and calculate molecular electrostatic potentials to predict sites susceptible to electrophilic or nucleophilic attack.
Compute vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm structural assignments. acs.org
The application of DFT to 2-{Bicyclo[2.2.1]heptan-2-yl}azetidine would provide significant insight into how the electronic structure of the azetidine ring is influenced by the bulky, saturated bicyclic substituent.
The Hartree-Fock (HF) method is a foundational ab initio technique that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. ntnu.noquora.com This approach accounts for the Pauli exclusion principle and treats electron-electron repulsion in an averaged, mean-field manner. ntnu.no
While computationally less intensive than more advanced methods, the primary limitation of the HF method is its neglect of electron correlation—the instantaneous interactions between electrons. quora.com Consequently, HF calculations systematically overestimate the total energy. researchgate.netarxiv.org Despite this, the HF method is a crucial starting point for many higher-level theoretical calculations (post-Hartree-Fock methods) and can provide valuable qualitative insights into:
Initial geometric predictions.
Molecular orbital shapes and energies.
Wavefunction properties that serve as a reference for more sophisticated theories that incorporate electron correlation.
A comparative assessment of DFT and HF methods is common in computational studies to understand the importance of electron correlation in describing the properties of a specific molecular system. researchgate.netarxiv.org
Ab initio calculations are a class of methods derived directly from first principles of quantum mechanics without the use of experimental data for parametrization. acs.org This category includes the Hartree-Fock method as well as more accurate post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, which systematically improve upon the HF approximation by including electron correlation.
These methods are instrumental in obtaining highly accurate predictions for a range of molecular properties. For bicyclic amines and related structures, ab initio calculations are used to determine:
Relative Energies: Accurately predicting the energy differences between various conformers or isomers. acs.org
Reaction Barriers: Calculating the activation energies of chemical reactions, such as the ring inversion of the azetidine moiety.
Spectroscopic Constants: Predicting rotational constants and vibrational frequencies for comparison with microwave and infrared spectroscopy. acs.org
The choice of method depends on the desired accuracy and the computational resources available, as the cost increases significantly with the level of theory and the size of the basis set.
| Method | Primary Output | Key Strength | Key Limitation |
|---|---|---|---|
| Density Functional Theory (DFT) | Electron Density, Total Energy, Molecular Orbitals | Good balance of accuracy and computational cost for medium to large molecules. | Accuracy depends heavily on the choice of the exchange-correlation functional. |
| Hartree-Fock (HF) | Wavefunction (Slater Determinant), Total Energy | Computationally efficient ab initio method; good starting point for higher-level theories. | Neglects electron correlation, leading to systematic errors in energy. quora.com |
| Ab Initio (Post-HF) | Highly Accurate Wavefunction and Energy | Systematically improvable and can approach the exact solution of the Schrödinger equation. | Very high computational cost, often limited to smaller molecular systems. |
Conformational Analysis and Potential Energy Landscapes
The three-dimensional structure of this compound is determined by the interplay between the conformational preferences of its two constituent ring systems. The bicyclo[2.2.1]heptane moiety is a conformationally rigid framework, while the azetidine ring is known to be flexible. rsc.org Understanding the potential energy landscape provides a map of the molecule's stable conformations and the energy barriers that separate them.
In the gas phase, free from solvent effects, the intrinsic conformational preferences of a molecule can be studied directly. nih.gov Experimental and theoretical studies have established the fundamental conformations of both azetidine and bicyclo[2.2.1]heptane.
Azetidine Ring: The four-membered azetidine ring is not planar. To relieve ring strain, it adopts a "puckered" conformation. rsc.org Gas-phase electron diffraction studies of the parent azetidine molecule determined the dihedral angle of puckering to be approximately 37°. rsc.orgkit.edu This puckering creates two non-equivalent positions for substituents on the ring carbons: axial and equatorial. The ring can undergo inversion, a process where it flips from one puckered conformation to another.
Bicyclo[2.2.1]heptane System: The bicyclo[2.2.1]heptane (norbornane) skeleton is a highly rigid and strained bridged-ring system. wikipedia.org Its structure is essentially locked, with very limited conformational freedom. researchgate.net This rigidity is a key feature, often exploited in stereochemistry to control the spatial arrangement of functional groups.
Substituents play a critical role in modulating the conformational behavior of cyclic molecules. ajpchem.org In the case of the azetidine ring, substituents can influence both the degree of puckering and the energy barrier to ring inversion.
Studies on 2-substituted azetidines have shown that the substituent preferentially occupies the pseudo-equatorial position to minimize steric interactions. researchgate.net The presence of a very large substituent, such as the bicyclo[2.2.1]heptan-2-yl group, would be expected to have a pronounced effect:
Puckering Preference: It would strongly lock the azetidine ring into a specific puckered conformation where the bicyclic group is in the equatorial position. The alternative conformation with the bulky group in the axial position would be highly energetically unfavorable.
Inversion Barrier: The energy required for the azetidine ring to invert would be significantly increased due to the steric hindrance that would occur at the transition state of the inversion process. This effectively restricts the conformational flexibility of the azetidine ring.
Computational modeling is essential for quantifying these effects, allowing for the calculation of the energy difference between conformers and the height of the inversion barrier.
| Molecule | Parameter | Calculated Value | Method/Reference |
|---|---|---|---|
| Azetidine (Parent) | Ring Puckering Dihedral Angle | ~37° | Gas-phase Electron Diffraction rsc.org |
| L-azetidine-2-carboxylic acid | Ring Structure | Puckered | ab initio HF and DFT |
| Bicyclo[3.3.0]oct-1,5-ene | Dihedral Angle of Puckering | 26° | ab initio (cc-pvtz) acs.org |
| Fluorinated Azetidine Derivative | N-C-C-F Dihedral Angle | 137.2° | Computational Study |
Intramolecular Interactions
The spatial arrangement and stability of this compound are governed by a complex network of intramolecular interactions. These non-covalent forces, including steric hindrance, hydrogen bonding, and stereoelectronic effects, determine the preferred conformations of the molecule.
Hydrogen Bonding: Intramolecular hydrogen bonding is a potential stabilizing interaction in the protonated form of this compound. Depending on the orientation of the azetidine ring relative to the bicyclo[2.2.1]heptane system, the protonated nitrogen atom could potentially interact with electron-rich regions of the bicyclic framework, although this is likely to be geometrically constrained.
Steric Effects: The bulky bicyclo[2.2.1]heptyl group imposes significant steric constraints on the adjacent azetidine ring. This steric hindrance influences the rotational freedom around the C-N bond and can favor specific conformations to minimize repulsive interactions. Computational methods, such as the calculation of steric maps and buried volume (%VBur), can quantify these effects and predict the most sterically favorable arrangements.
Electrostatic Gauche Effect: In systems containing electronegative atoms, the gauche conformation can be unexpectedly stabilized by electrostatic interactions. For the protonated form of this compound, an attractive electrostatic interaction between the positively charged azetidinium group and a polarized C-H bond on the bicyclic frame could lead to a stabilized gauche conformer. This "electrostatic gauche effect" has been observed in other fluorinated and hydroxylated nitrogen-containing heterocycles and would play a role in the conformational landscape of this molecule.
A summary of potential intramolecular interactions is presented in Table 1.
| Interaction Type | Description | Potential Influence on Conformation |
| Steric Hindrance | Repulsive interaction between the bulky bicyclo[2.2.1]heptyl group and the azetidine ring. | Dictates the rotational barrier around the C-C bond connecting the two rings and influences the puckering of the azetidine ring. |
| Intramolecular Hydrogen Bonding | Possible in the protonated form between the N-H group and the bicyclic framework. | Could lock the molecule into a specific conformation, though likely weak and geometrically dependent. |
| Electrostatic Gauche Effect | Potential attractive interaction between the protonated nitrogen and polarized C-H bonds. | May stabilize a gauche conformation, contributing to the overall conformational equilibrium. |
Solvent Effects on Conformational Equilibria
The conformational preferences of this compound are expected to be significantly influenced by the surrounding solvent environment. Computational chemistry offers powerful tools to model these effects, with the Polarizable Continuum Model (PCM) being a widely used approach.
The PCM method treats the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. This allows for the calculation of solvation free energies for different conformers, providing insight into how the equilibrium between them shifts in various solvents. For instance, polar solvents are likely to stabilize conformers with larger dipole moments, potentially altering the conformational landscape compared to the gas phase or nonpolar solvents. The use of PCM, often in conjunction with density functional theory (DFT) calculations, allows for a quantitative prediction of these solvent-induced conformational changes.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing detailed insights into transition states and reaction pathways that are often difficult to probe experimentally.
Transition State Characterization and Reaction Pathways
For a molecule like this compound, potential reactions could involve the strained azetidine ring, such as ring-opening reactions. Computational methods, particularly DFT, can be employed to map the potential energy surface of such a reaction. This involves locating and characterizing the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
Transition state (TS) searching algorithms are used to find the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometric and electronic structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. For instance, in a nucleophilic ring-opening of the azetidine, the TS would show the partial formation of a bond between the nucleophile and a carbon atom of the ring, and the partial breaking of a C-N bond.
Energetic Profiles and Kinetic Parameters of Transformations
Once the stationary points on the potential energy surface (reactants, transition states, intermediates, and products) have been located and their energies calculated, a complete energetic profile of the reaction can be constructed. This profile illustrates the energy changes that occur as the reaction progresses.
Strain Energy Calculations and Aromaticity/Antiaromaticity Considerations
The concept of ring strain is central to the chemical behavior of this compound, as both of its constituent ring systems are significantly strained. Aromaticity and antiaromaticity are not relevant considerations for these saturated ring systems.
Quantification of Ring Strain in Azetidine and Bicyclo[2.2.1]heptane Systems
Ring strain arises from deviations from ideal bond angles, bond lengths, and torsional angles. This stored energy can be a powerful driving force for reactions that lead to less strained products. The strain energies of the parent azetidine and bicyclo[2.2.1]heptane (norbornane) systems have been quantified through both experimental and computational methods.
Computational approaches to determine ring strain energy typically involve the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and type of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. The strain energy is then calculated as the difference in the heat of formation between the strained molecule and a strain-free reference compound.
The accepted strain energies for the parent ring systems are summarized in Table 2.
| Ring System | Common Name | Approximate Strain Energy (kcal/mol) |
| Azetidine | - | ~25-26 rsc.orgacs.org |
| Bicyclo[2.2.1]heptane | Norbornane (B1196662) | ~17.5 masterorganicchemistry.comresearchgate.netarxiv.org |
The total strain energy of this compound is expected to be a combination of the strain from both ring systems, potentially with additional strain introduced at the junction of the two bulky and constrained moieties. This high inherent strain is a key factor that would dictate the molecule's thermal stability and its propensity to undergo ring-opening reactions. rsc.orgacs.orgnih.gov
Research Outlook and Future Directions in 2 Bicyclo 2.2.1 Heptan 2 Yl Azetidine Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The future of 2-{Bicyclo[2.2.1]heptan-2-yl}azetidine synthesis will likely focus on the development of more atom-economical, energy-efficient, and environmentally benign methodologies. Current synthetic strategies for related bicyclic azetidines often involve multi-step sequences that may not be ideal for large-scale production.
Future research is anticipated to explore the following areas:
Catalytic [2+2] Cycloadditions: The development of novel transition-metal or organocatalytic systems for the direct [2+2] cycloaddition of an alkene precursor derived from the bicyclo[2.2.1]heptane framework with an imine. This approach would offer a more direct and efficient route to the azetidine (B1206935) core.
C-H Activation/Functionalization: The application of modern C-H activation strategies could enable the direct introduction of the azetidine ring onto the bicyclo[2.2.1]heptane scaffold, bypassing the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control. The development of a continuous flow process for the synthesis of this compound could lead to a more sustainable and industrially viable manufacturing process. The hydrogenation of 2-azetines to azetidines has been successfully demonstrated in a continuous flow setup, suggesting the feasibility of this approach for related structures.
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer unparalleled stereoselectivity and milder reaction conditions, contributing to a greener synthetic process.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic [2+2] Cycloadditions | Atom economy, step efficiency | Development of novel catalysts |
| C-H Activation | Reduced pre-functionalization | Site-selective functionalization |
| Flow Chemistry | Scalability, safety, control | Process optimization and automation |
| Biocatalysis | High stereoselectivity, mild conditions | Enzyme screening and engineering |
Exploration of Novel Chemoselective and Stereoselective Transformations
The presence of two distinct and reactive structural motifs in this compound—the strained azetidine ring and the bicycloalkane—opens up a plethora of possibilities for selective chemical modifications.
Future research will likely focus on:
Ring-Opening Reactions: The selective ring-opening of the azetidine moiety can provide access to a variety of functionalized aminobicyclo[2.2.1]heptane derivatives. The development of chemo- and regioselective ring-opening protocols using various nucleophiles will be a key area of investigation.
Functionalization of the Azetidine Ring: The nitrogen atom of the azetidine ring can be readily functionalized, allowing for the introduction of a wide range of substituents. Furthermore, the development of methods for the stereoselective functionalization of the C3 and C4 positions of the azetidine ring is a significant challenge and a promising area for future research. The enantioselective difunctionalization of azetines has been demonstrated and could be adapted for this purpose. nih.gov
Functionalization of the Bicyclo[2.2.1]heptane Scaffold: The bicyclic framework can be functionalized at various positions, leading to a diverse range of derivatives. The development of late-stage functionalization techniques that are compatible with the azetidine ring will be crucial.
| Transformation Type | Potential Outcome | Research Focus |
| Azetidine Ring-Opening | Functionalized aminobicycloalkanes | Chemo- and regioselective methods |
| Azetidine Functionalization | Diverse N- and C-substituted derivatives | Stereoselective C-H functionalization |
| Bicycloalkane Functionalization | Novel scaffolds with tailored properties | Late-stage functionalization strategies |
Application of Advanced Spectroscopic Techniques for Real-Time Monitoring of Reactions
To gain a deeper understanding of the reaction mechanisms and to optimize reaction conditions for the synthesis and transformation of this compound, the application of advanced in-situ spectroscopic techniques is paramount.
Future directions in this area include:
In-situ FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products, allowing for precise reaction profiling and kinetic analysis. nih.govmt.comxjtu.edu.cn The strain-promoted azide-alkyne cycloaddition (SPAAC), a type of click chemistry, has been successfully monitored in real-time using inline ATR-IR spectroscopy, demonstrating the power of this technique for tracking cycloaddition reactions. nih.gov
Process Analytical Technology (PAT): The integration of in-situ spectroscopic monitoring with automated reaction systems will be crucial for developing robust and reproducible synthetic processes.
NMR Reaction Monitoring: Flow NMR spectroscopy is emerging as a powerful tool for the real-time analysis of chemical reactions, providing detailed structural information on transient intermediates. beilstein-journals.orgbeilstein-journals.org This could be particularly valuable for elucidating the mechanisms of complex transformations involving this compound.
| Spectroscopic Technique | Information Gained | Application in Research |
| In-situ FTIR/Raman | Reaction kinetics, intermediate detection | Optimization of synthesis and transformations |
| Process Analytical Technology (PAT) | Real-time process control | Development of robust manufacturing processes |
| Flow NMR Spectroscopy | Mechanistic insights, structural elucidation | Understanding complex reaction pathways |
Predictive Design of Novel Derivatives through Integrated Computational and Experimental Approaches
The integration of computational modeling with experimental synthesis will be a key driver of innovation in the field of this compound chemistry.
Future research will likely involve:
Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the reactivity, selectivity, and spectroscopic properties of this compound and its derivatives. researchgate.netmdpi.com This can guide the design of new synthetic targets and the optimization of reaction conditions. For instance, DFT has been used to study the stereochemistry of the epoxidation of bicyclo[2.2.1]hept-2-ene. researchgate.net
Molecular Docking and Virtual Screening: For medicinal chemistry applications, computational tools can be used to predict the binding affinity of novel derivatives to biological targets, allowing for the rational design of new drug candidates.
Machine Learning: As more experimental data becomes available, machine learning algorithms could be employed to predict the outcomes of reactions and to identify promising new molecular structures.
| Approach | Application | Desired Outcome |
| Density Functional Theory (DFT) | Predicting reactivity and selectivity | Rational design of experiments |
| Molecular Docking | Virtual screening for biological activity | Identification of potential drug candidates |
| Machine Learning | Predicting reaction outcomes | Accelerated discovery of novel derivatives |
Potential as Chiral Building Blocks and Scaffolds in Advanced Organic Synthesis
The inherent chirality and rigid conformational nature of the bicyclo[2.2.1]heptane framework, combined with the synthetic versatility of the azetidine ring, make this compound a highly attractive chiral building block.
Future research is expected to explore its application in:
Asymmetric Catalysis: Derivatives of this compound could serve as chiral ligands for a variety of asymmetric transformations. The development of novel catalysts based on this scaffold is a promising area of research.
Synthesis of Complex Natural Products and Bioactive Molecules: The unique three-dimensional structure of this compound can be used as a rigid scaffold to control the spatial arrangement of functional groups in the synthesis of complex target molecules. Chiral 2-azabicycloalkane derivatives have already found applications in asymmetric synthesis. pwr.edu.pl
Materials Science: The rigid bicyclic unit could be incorporated into polymers or other materials to impart specific physical and chemical properties.
| Application Area | Role of this compound | Potential Impact |
| Asymmetric Catalysis | Chiral ligand | Development of new enantioselective catalysts |
| Complex Molecule Synthesis | Chiral scaffold | Access to novel bioactive compounds |
| Materials Science | Rigid structural unit | Creation of materials with unique properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
